A Comprehensive Technical Guide to 3-Carboxyphenylboronic Acid
A Comprehensive Technical Guide to 3-Carboxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Carboxyphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document covers its fundamental properties, key applications, and detailed experimental protocols, designed to support researchers and professionals in drug development and materials science.
Core Properties of 3-Carboxyphenylboronic Acid
3-Carboxyphenylboronic acid, also known as 3-boronobenzoic acid, is a grayish-white crystalline solid.[1] Its bifunctional nature, containing both a carboxylic acid and a boronic acid group, makes it a valuable building block in the synthesis of complex organic molecules.[1]
Table 1: Physicochemical Properties of 3-Carboxyphenylboronic Acid
| Property | Value | Source |
| CAS Number | 25487-66-5 | [2][3][4] |
| Molecular Formula | C₇H₇BO₄ | [4][5] |
| Molecular Weight | 165.94 g/mol | [4][5] |
| Melting Point | 243-247 °C (lit.) | [6] |
| Appearance | White to orange to green powder to crystal | |
| Synonyms | 3-Carboxybenzeneboronic acid, 3-Boronobenzoic acid | |
| InChI Key | DBVFWZMQJQMJCB-UHFFFAOYSA-N | [6] |
| SMILES String | OB(O)c1cccc(c1)C(O)=O | [6] |
Key Applications in Research and Development
The unique chemical structure of 3-Carboxyphenylboronic acid lends itself to a wide range of applications across various scientific disciplines.
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Drug Development: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[7] Its capacity to form reversible covalent bonds with biomolecules can enhance the efficacy of drugs.[7]
-
Suzuki-Miyaura Cross-Coupling Reactions: This compound is extensively used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds, which is a fundamental process in synthesizing advanced materials and fine chemicals.[1][8] This reaction is pivotal for creating biaryl compounds.
-
Bioconjugation: It is employed in techniques to attach biomolecules like proteins and antibodies to other molecules or surfaces, which is instrumental in creating targeted drug delivery systems.[7][8]
-
Sensor Development: 3-Carboxyphenylboronic acid is utilized in the fabrication of chemical sensors, notably for glucose detection, offering potential solutions for real-time diabetes management.[7][8]
-
Organic Electronics: The compound is used in the manufacturing of organic semiconductors, which helps to improve the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells.[7]
-
Polymer Chemistry: It plays a role in developing functional polymers by enhancing properties like thermal stability and mechanical strength.[7]
Experimental Protocols
The following are detailed methodologies for the synthesis of 3-Carboxyphenylboronic acid and its application in a Suzuki-Miyaura cross-coupling reaction.
This protocol outlines the hydrolysis of 3-cyanophenylboronic acid to yield 3-carboxyphenylboronic acid.[5]
Materials:
-
3-Cyanophenylboronic acid (10 g, 68 mmol)
-
Potassium hydroxide (B78521) (KOH) powder (15.26 g, 272 mmol)
-
Ethylene (B1197577) glycol (40 mL)
-
Water (60 mL)
-
32% Hydrochloric acid (HCl) solution
Procedure:
-
Suspend 10 g of 3-cyanophenylboronic acid and 15.26 g of potassium hydroxide in 40 mL of ethylene glycol in a suitable reaction vessel.
-
Heat the suspension to 175 °C and maintain this temperature for 3 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled reaction mixture with 60 mL of water.
-
Adjust the pH of the solution to 2-3 by the careful addition of 32% hydrochloric acid. This will precipitate the product.
-
Isolate the colorless crystalline product by filtration.
-
Wash the collected crystals with water.
-
Dry the final product under a mild vacuum at 35 °C. The expected yield is approximately 10.04 g (89%).[5]
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 3-Carboxyphenylboronic acid with an aryl halide (e.g., 5-bromo-2-furfural).[1] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9]
Materials:
-
3-Carboxyphenylboronic acid (1.90 mmol)
-
5-bromo-2-furfural (1.72 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (476 mg, 3.44 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (20 mg, 0.02 mmol)
-
Toluene/ethanol solvent mixture (20 mL)
-
Water (3 mL)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
6N Hydrochloric acid (HCl)
Procedure:
-
In a reaction flask, combine 3-Carboxyphenylboronic acid (1.90 mmol) and 5-bromo-2-furfural (1.72 mmol) in the toluene/ethanol solvent (20 mL).
-
Prepare a solution of anhydrous potassium carbonate (476 mg) in water (3 mL) and add it slowly to the reaction mixture.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium (B116648) (20 mg), to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 7 hours.[1]
-
After the reaction, cool the mixture to room temperature and dilute with 15 mL of water.
-
Adjust the pH to 1 by adding 6N HCl.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and then filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue using silica (B1680970) gel column chromatography to obtain the final coupled product.[1]
Safety and Handling
3-Carboxyphenylboronic acid is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For storage, it is classified as a combustible solid. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 25487-66-5|3-Boronobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 3-Carboxyphenylboronic acid | 25487-66-5 [chemicalbook.com]
- 4. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Carboxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3-羧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. diit.ust.edu.ua [diit.ust.edu.ua]
- 8. chemimpex.com [chemimpex.com]
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- 10. medchemexpress.com [medchemexpress.com]
